molecular formula C8H6BrN3O B13092493 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No.: B13092493
M. Wt: 240.06 g/mol
InChI Key: OXNPNNTVKXLHSY-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. For instance, a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be treated with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The ethanone group can be oxidized or reduced under suitable conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways .

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3

InChI Key

OXNPNNTVKXLHSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1N=C(C=C2)Br

Origin of Product

United States

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